3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide -

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Catalog Number: EVT-4319893
CAS Number:
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (also referred to as (S)-17b in the paper) is a potent class I selective histone deacetylase (HDAC) inhibitor. [] It demonstrates significant inhibitory activity against various human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell lines. [] The compound also effectively induces G1 cell cycle arrest and apoptosis. [] Preclinical studies have shown its excellent in vivo antitumor activity, particularly through oral dosing in SKM-1 xenograft models. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating strong inhibitory activity even against the imatinib-resistant T315I mutant. [] It effectively inhibits various clinically important BCR-ABL mutants at single-digit nanomolar IC50 values. [] Preclinical studies have shown AKE-72 exhibits significant anti-leukemic activity, particularly against the K-562 cell line. []

3-[4-(2-Fluorobenzoyl)Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl] Benzamide

Compound Description: This novel benzamide derivative exhibits strong anti-tuberculosis activity in vitro against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. [] Molecular docking studies suggest that it binds to the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) with high affinity, similar to the mechanism of action of isoniazid. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating significant activity even against the T315I gatekeeper mutant resistant to current therapeutic agents. [] This compound's structure incorporates a carbon-carbon triple bond linker designed to overcome the increased bulk of the Ile315 side chain in the resistant mutant. [] Preclinical studies show that AP24534 effectively inhibits the kinase activity of both native BCR-ABL and the T315I mutant, demonstrating its potential as an effective treatment for chronic myeloid leukemia, including drug-resistant cases. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with Kd values in the low nanomolar range. [] It effectively inhibits both kinases at low nanomolar IC50 values and demonstrates high selectivity against a panel of 403 wild-type kinases. [] In vitro studies show that this compound can inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release, and in vivo studies using an LPS-induced acute lung injury (ALI) mouse model demonstrate promising anti-inflammatory effects. []

Properties

Product Name

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

IUPAC Name

3-butoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c1-2-3-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25)

InChI Key

PPANXEPVRQGKQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.